

# Application Notes and Protocols for Recombinant Neuraminidase Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Neuraminin |           |
| Cat. No.:            | B1235755   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant neuraminidase (NA), a critical target for antiviral drug development and vaccine research. The information compiled herein is sourced from various scientific publications and is intended to guide researchers in selecting appropriate expression systems and purification strategies to obtain high-quality, active recombinant NA.

#### Introduction

Influenza virus neuraminidase is a surface glycoprotein that plays a crucial role in the viral life cycle by facilitating the release of progeny virions from infected cells. As such, it is a primary target for antiviral inhibitors like oseltamivir and zanamivir. The production of large quantities of pure and active recombinant neuraminidase is essential for structural studies, drug screening, and vaccine development. This document outlines various methods for expressing and purifying recombinant NA, offering detailed protocols and comparative data to aid in experimental design.

# Expression Systems for Recombinant Neuraminidase

#### Methodological & Application





The choice of expression system is critical and can significantly impact the yield, solubility, post-translational modifications (especially glycosylation), and biological activity of the recombinant neuraminidase. Each system presents a unique set of advantages and disadvantages.

- Bacterial Systems (e.g., E. coli): While offering rapid expression and high yields, bacterial systems lack the machinery for proper eukaryotic post-translational modifications, such as glycosylation. This can lead to misfolded, inactive, or insoluble protein (inclusion bodies). The reducing environment of the bacterial cytosol is also not conducive to the formation of disulfide bonds, which are crucial for the proper folding of neuraminidase.[1] However, strategies to express truncated forms of NA in E. coli have been developed, yielding functional protein after refolding from inclusion bodies.[2]
- Yeast Systems (e.g., Pichia pastoris): Yeast expression systems, like P. pastoris, are a costeffective option for producing glycosylated proteins.[3][4] They can perform many posttranslational modifications found in higher eukaryotes and are capable of high-density
  fermentation. However, a notable drawback is the potential for hyperglycosylation with highmannose structures, which may not be representative of the native viral protein and can
  affect immunogenicity.[1][5]
- Baculovirus-Insect Cell Systems (e.g., Sf9, High Five): This system is widely used for producing complex eukaryotic proteins, including viral glycoproteins.[6][7][8][9][10][11][12] It allows for proper protein folding, disulfide bond formation, and post-translational modifications that are more similar to those in mammalian cells than in yeast.[10] The baculovirus expression vector system (BEVS) is scalable and has been used for the production of licensed vaccines.[10][13]
- Mammalian Cell Systems (e.g., HEK293, CHO): Mammalian cells are the preferred system for producing recombinant proteins that most closely mimic the native viral protein in terms of folding, glycosylation, and biological activity.[1][14][15][16][17] Human Embryonic Kidney (HEK) 293 cells, in particular, have been shown to produce high levels of soluble, active, and appropriately glycosylated neuraminidase.[1][16] While this system can be more expensive and complex to manage, it often yields the highest quality protein for structural and functional studies.



# **Quantitative Data on Recombinant Neuraminidase Expression and Purification**

The following table summarizes quantitative data from various studies to facilitate the comparison of different expression and purification strategies.

| Express<br>ion<br>System | Host<br>Cell             | Protein<br>Constru<br>ct                         | Express<br>ion<br>Level/Yi<br>eld | Purificat<br>ion<br>Method(<br>s)                 | Purificat<br>ion Fold | Final<br>Purity  | Referen<br>ce |
|--------------------------|--------------------------|--------------------------------------------------|-----------------------------------|---------------------------------------------------|-----------------------|------------------|---------------|
| Mammali<br>an            | HEK293-<br>6E            | H1N1<br>(1918)<br>NA with<br>secretion<br>signal | >3000<br>EU/mL                    | IMAC,<br>HIC,<br>SEC                              | 38.4-fold             | >99%             | [1]           |
| Baculovir<br>us          | Insect<br>Cells          | H1N1 NA                                          | Not<br>specified                  | LAK-<br>mimetic<br>affinity<br>chromato<br>graphy | 335-fold              | Not<br>specified | [7]           |
| Bacterial                | E. coli<br>BL21<br>(DE3) | Truncate<br>d H1N1<br>NA                         | 7.6<br>μg/mL                      | Ni-affinity<br>chromato<br>graphy                 | Not<br>specified      | Not<br>specified | [18]          |
| Yeast                    | Pichia<br>pastoris       | H5N1 NA<br>head<br>domain                        | Low level                         | Not<br>specified                                  | Not<br>specified      | Not<br>specified | [3]           |
| Baculovir<br>us          | Sf21                     | H3N2 NA                                          | Not<br>specified                  | Not<br>specified                                  | Not<br>specified      | >85%             | [19]          |
| Mammali<br>an            | Stable<br>HEK293         | Recombi<br>nant<br>tetrameri<br>c NA             | Not<br>specified                  | IMAC                                              | Not<br>specified      | High             | [14]          |



Abbreviations: EU (Enzyme Units), HIC (Hydrophobic Interaction Chromatography), IMAC (Immobilized Metal Affinity Chromatography), LAK (Lock-and-Key), NA (Neuraminidase), SEC (Size-Exclusion Chromatography).

#### **Experimental Protocols**

### Protocol 1: Expression of Recombinant Neuraminidase in HEK293-6E Cells

This protocol is adapted from a method for high-level expression of soluble neuraminidase.[1] [16]

- 1. Plasmid Construction: a. Synthesize the codon-optimized gene encoding the neuraminidase ectodomain. b. Include a C-terminal hexa-histidine (6xHis) tag for purification. c. To enhance secretion, fuse a suitable signal peptide sequence (e.g., from a viral chemokine binding protein) to the N-terminus of the NA sequence.[1] d. Clone the final construct into a mammalian expression vector suitable for transient transfection (e.g., pTT5).
- 2. Cell Culture and Transient Transfection: a. Culture HEK293-6E cells in a suitable serum-free suspension culture medium. b. Grow cells in shaker flasks at 37°C with 8% CO2 and agitation (e.g., 120 rpm). c. When cells reach a density of approximately 2 x 10^6 cells/mL, transfect them with the expression plasmid using a suitable transfection reagent (e.g., polyethylenimine). d. Continue incubation for 4-6 days post-transfection.
- 3. Harvest and Clarification: a. Harvest the cell culture supernatant by centrifugation (e.g., 1000 x g for 10 minutes) to pellet the cells. b. Filter the supernatant through a 0.22  $\mu$ m filter to remove any remaining cells and debris.

## Protocol 2: Purification of His-tagged Recombinant Neuraminidase

This protocol describes a multi-step purification process for obtaining highly pure recombinant neuraminidase.[1]

1. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate an IMAC column (e.g., Ni-NTA) with binding buffer (e.g., 20 mM Tris, 500 mM NaCl, pH 7.4). b. Load the clarified supernatant onto the column. c. Wash the column with binding buffer containing a low



concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. d. Elute the His-tagged neuraminidase with a linear gradient of elution buffer (e.g., 20 mM Tris, 500 mM NaCl, 500 mM imidazole, pH 7.4). e. Collect fractions and analyze for the presence of NA by SDS-PAGE and/or activity assay.

- 2. Hydrophobic Interaction Chromatography (HIC) (Optional Intermediate Step): a. Pool the IMAC fractions containing NA and dialyze against a high-salt buffer (e.g., 20 mM Tris, 1 M (NH4)2SO4, pH 6.9). b. Load the dialyzed sample onto a HIC column (e.g., Phenyl Sepharose). c. Elute the protein with a decreasing salt gradient (e.g., from 1 M to 0 M (NH4)2SO4 in 20 mM Tris, pH 6.9). d. Collect and analyze fractions.
- 3. Size-Exclusion Chromatography (SEC): a. Pool the fractions containing NA from the previous step and concentrate them. b. Equilibrate an SEC column (e.g., Superose 12) with a suitable buffer (e.g., 20 mM Tris, 200 mM NaCl, 2 mM CaCl2, pH 7.6).[1] c. Load the concentrated protein sample onto the column. d. Elute with the same buffer and collect fractions corresponding to the expected molecular weight of the tetrameric neuraminidase. e. Analyze the purity of the final protein preparation by SDS-PAGE.

# Protocol 3: Neuraminidase Activity Assay (MUNANA-based)

This fluorescence-based assay is widely used to determine the enzymatic activity of neuraminidase.[1][20][21][22][23][24]

- 1. Reagents: a. Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.0-6.5.[1][23] b. Substrate: 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA). Prepare a stock solution (e.g., 2.5 mM in DMSO or buffer) and a working solution (e.g., 300  $\mu$ M in assay buffer).[20] Protect from light. c. Stop Solution: e.g., 1 M Glycine-NaOH, pH 10.4 or an ethanol/NaOH mixture.[23] d. Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.
- 2. Procedure: a. In a black 96-well plate, add 50  $\mu$ L of the purified recombinant neuraminidase sample (or serial dilutions) to each well. b. To initiate the reaction, add 50  $\mu$ L of the 300  $\mu$ M MUNANA working solution to each well, resulting in a final concentration of 150  $\mu$ M.[1] c. Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). d. Stop the reaction by adding 100  $\mu$ L of stop solution to each well. e. Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~445 nm. f. Quantify the amount of released



4-MU by comparing the fluorescence values to a 4-MU standard curve. g. One enzyme unit (EU) is often defined as the amount of enzyme that releases 1 nmol of 4-MU per minute under the specified assay conditions.

#### **Visualizations**

#### Experimental Workflow for Recombinant Neuraminidase Expression and Purification



Click to download full resolution via product page

Caption: A generalized workflow for the expression and purification of recombinant neuraminidase.

#### Logic Diagram for Selecting a Neuraminidase Expression System





Click to download full resolution via product page

Caption: A decision-making flowchart for selecting an appropriate neuraminidase expression system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Avian influenza A/H5N1 neuraminidase expressed in yeast with a functional head domain -PMC [pmc.ncbi.nlm.nih.gov]
- 4. anuram.org [anuram.org]
- 5. mdpi.com [mdpi.com]
- 6. Purification and characterization of recombinant neuraminidase as a potentially broadly protective influenza virus vaccine candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of recombinant protein-based influenza vaccine. Expression and affinity purification of H1N1 influenza virus neuraminidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. youtube.com [youtube.com]
- 10. journals.asm.org [journals.asm.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Influenza Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recombinant Influenza A Virus H3N2 Neuraminidase Protein, CF 6875-NM-005: R&D Systems [rndsystems.com]
- 20. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]







- 21. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ulab360.com [ulab360.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Neuraminidase Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235755#recombinant-neuraminidase-expression-and-purification-methods]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com